molecular formula C10H14FNO B13256849 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline

Cat. No.: B13256849
M. Wt: 183.22 g/mol
InChI Key: JZVORBPIPQYOTF-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline: is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropoxy group attached to an aniline ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is unique due to the specific combination of fluorine, methyl, and isopropoxy groups attached to the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

5-fluoro-4-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,12H2,1-3H3

InChI Key

JZVORBPIPQYOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)OC(C)C

Origin of Product

United States

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